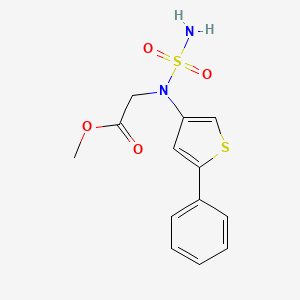
Methyl 2-((5-phenylthiophen-3-yl)(sulfamoyl)amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in various synthetic pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene in the presence of a palladium catalyst.
Sulfamoylation: The sulfamoyl group is introduced by reacting the thiophene derivative with sulfamoyl chloride under basic conditions.
Esterification: Finally, the ester group is introduced by reacting the sulfamoylated thiophene with methyl chloroacetate in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophenes.
科学的研究の応用
Methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including potential anti-inflammatory and anticancer agents.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
作用機序
The mechanism of action of methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfamoyl group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity.
類似化合物との比較
- Methyl 2-[(5-phenylthiophen-2-yl)-sulfamoylamino]acetate
- Methyl 2-[(5-phenylfuran-3-yl)-sulfamoylamino]acetate
- Methyl 2-[(5-phenylpyrrole-3-yl)-sulfamoylamino]acetate
Comparison:
- Structural Differences: The position of the phenyl group on the thiophene ring can influence the compound’s reactivity and biological activity. For example, the 2-position substitution may result in different electronic properties compared to the 3-position substitution.
- Biological Activity: The presence of different heterocycles (thiophene, furan, pyrrole) can lead to variations in biological activity, as each heterocycle interacts differently with biological targets.
- Synthetic Accessibility: The ease of synthesis and availability of starting materials can also vary among these compounds, affecting their practical applications in research and industry.
特性
分子式 |
C13H14N2O4S2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate |
InChI |
InChI=1S/C13H14N2O4S2/c1-19-13(16)8-15(21(14,17)18)11-7-12(20-9-11)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H2,14,17,18) |
InChIキー |
GFSZMVVLFCBTHY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN(C1=CSC(=C1)C2=CC=CC=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















